molecular formula C3H5NO3 B14264961 2-Nitropropanal CAS No. 137895-80-8

2-Nitropropanal

Cat. No.: B14264961
CAS No.: 137895-80-8
M. Wt: 103.08 g/mol
InChI Key: QKXXKWYDISYJNJ-UHFFFAOYSA-N
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Description

Historical Context of Nitro Compounds in Synthesis

The journey of nitro compounds in organic synthesis began in the 19th century, evolving from their initial use in the production of dyes and explosives to becoming indispensable building blocks in modern synthetic chemistry. iastate.edu Historically, aromatic nitro compounds were the first to be extensively studied and utilized, primarily as precursors to aromatic amines. researchgate.net The 20th century saw a deeper understanding of the diverse reactivity of the nitro group, which is now recognized for its strong electron-withdrawing nature. This property activates adjacent carbon atoms, making them valuable intermediates in a wide array of chemical transformations. iastate.eduwikipedia.org

Significance of α-Nitrocarbonyl Compounds in Synthetic Strategies

The introduction of a carbonyl group alpha to the nitro group, as seen in α-nitrocarbonyl compounds, creates a bifunctional molecule with orthogonal reactivity. This dual functionality makes them highly versatile intermediates for the synthesis of complex molecules. The nitro group can be transformed into a variety of other functional groups, including amines, ketones, and oximes, while the carbonyl group can undergo its own set of characteristic reactions. This versatility allows for the construction of intricate molecular frameworks, including those found in pharmaceuticals and other biologically active compounds. The Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, is a prime example of the synthetic utility of the nitro group in forming β-nitro alcohols, which are precursors to many other functional groups. wikipedia.orgorganic-chemistry.org

Challenges and Opportunities in α-Nitroaldehyde Chemistry, with Emphasis on 2-Nitropropanal

Despite their synthetic potential, the chemistry of α-nitroaldehydes, particularly α-branched variants like this compound, is fraught with challenges. The primary difficulty lies in their synthesis and stability. Aldehydes are generally more reactive than ketones, and the presence of the α-nitro group can lead to side reactions, such as polymerization or elimination.

The synthesis of α-branched aldehydes is particularly challenging due to steric hindrance, which can impede the approach of reagents to the reaction center. Furthermore, the creation of a chiral center at the α-position introduces the need for stereoselective control, which is often difficult to achieve.

Specifically for this compound, its direct synthesis and isolation are not well-documented in the literature, highlighting a significant gap and, therefore, an opportunity in this area of research. The development of robust and selective methods for the synthesis of this compound would provide access to a valuable building block for the synthesis of a wide range of nitrogen-containing compounds. The exploration of its reactivity would open new avenues for the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science.

Properties of this compound

While extensive research on this compound is limited, its basic chemical and physical properties can be compiled from available data.

PropertyValue
Molecular FormulaC3H5NO3
Molecular Weight103.08 g/mol
CAS Number137895-80-8
AppearanceNot available
Boiling PointNot available
Melting PointNot available
DensityNot available

Synthesis and Reactivity of this compound

Direct and efficient synthetic routes to this compound are not extensively reported, which is a major challenge in exploring its chemistry. However, a plausible and common strategy involves the oxidation of the corresponding primary alcohol, 2-nitro-1-propanol (B1209518).

Synthesis of the Precursor: 2-Nitro-1-propanol

The precursor, 2-nitro-1-propanol, can be synthesized via a Henry reaction (also known as a nitroaldol reaction) between nitroethane and formaldehyde (B43269). wikipedia.orgerowid.orgsciencemadness.org This reaction is typically base-catalyzed and involves the addition of the α-carbon of the nitroethane to the carbonyl carbon of formaldehyde.

The reaction conditions, such as the choice of base and solvent, can influence the yield and purity of the resulting 2-nitro-1-propanol. erowid.org

Oxidation to this compound

The oxidation of 2-nitro-1-propanol to this compound represents a key synthetic challenge. Standard oxidation methods must be employed with care to avoid over-oxidation to the carboxylic acid or other side reactions due to the presence of the sensitive nitro group. Mild oxidizing agents would be preferable for this transformation. The specific conditions for this oxidation are not well-documented, representing an area ripe for investigation.

Potential Reactivity of this compound

As an α-nitroaldehyde, this compound is expected to exhibit a rich and varied reactivity profile. The aldehyde functionality can undergo nucleophilic addition, reduction to an alcohol, and oxidation to a carboxylic acid. The nitro group, being a strong electron-withdrawing group, acidifies the α-proton, making it susceptible to deprotonation to form a nitronate. This nitronate can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Furthermore, the nitro group itself can be reduced to an amine, providing a route to α-amino aldehydes and their derivatives. It can also be converted to a ketone via the Nef reaction, although this reaction can be challenging with sterically hindered substrates.

Detailed Research Findings

Direct and detailed research findings specifically on this compound are scarce in the current scientific literature. Much of the related research focuses on its precursor, 2-nitro-1-propanol, ontosight.ailookchem.comchemicalbook.com or on the synthesis of its unsaturated derivative, 2-nitropropene. erowid.orgontosight.aiscribd.comorgsyn.org There is also a body of research on the related compound 2-nitropropane (B154153). wikipedia.orgepa.goviarc.fr

The lack of focused research on this compound itself presents a clear opportunity for future investigation. The development of reliable synthetic methods and a thorough understanding of its reactivity would be of significant value to the synthetic organic chemistry community. Such research would not only expand the toolbox of available building blocks but also pave the way for the discovery of new synthetic methodologies and the creation of novel molecular entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitropropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO3/c1-3(2-5)4(6)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXXKWYDISYJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60709946
Record name 2-Nitropropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60709946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137895-80-8
Record name 2-Nitropropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60709946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Nitropropanal and Analogous α Nitroaldehydes

Direct Synthesis Approaches

Direct synthetic methods aim to generate the α-nitroaldehyde structure in a minimal number of steps from readily available precursors. These approaches include the oxidation of corresponding α-nitroalcohols, modifications of the classical Nef reaction, and pathways involving radical intermediates.

Oxidation of α-Nitroalcohols

The oxidation of primary α-nitroalcohols, such as 2-nitro-1-propanol (B1209518), represents a direct and intuitive route to α-nitroaldehydes like 2-nitropropanal. This transformation can be achieved through both enzymatic and traditional catalytic methods.

Biocatalysis offers a green and highly selective alternative for chemical synthesis. Several flavin-dependent enzymes are known to oxidize aliphatic nitro compounds into less toxic aldehydes and ketones. wikipedia.org Enzymes such as 2-nitropropane (B154153) dioxygenase and propionate-3-nitronate oxidase specialize in the oxidative denitrification of nitroalkanes. core.ac.ukacademie-sciences.fr While their primary substrates are nitroalkanes, related enzymatic systems demonstrate the principle of oxidizing molecules adjacent to a nitro group.

Alcohol dehydrogenases (ADHs) are a class of oxidoreductase enzymes that catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones, utilizing nicotinamide (B372718) cofactors like NAD(P)+. frontiersin.org While much research has focused on the reduction of α-nitroketones to β-nitroalcohols, the reverse reaction—the oxidation of a β-nitroalcohol to a β-nitroketone or an α-nitroalcohol to an α-nitroaldehyde—is a viable pathway. researchgate.netmdpi.com The chemoenzymatic cascade, which combines enzymatic oxidation with other chemical steps, has been successfully used to convert primary alcohols first to aldehydes and subsequently to more complex molecules like β-nitroalcohols. researchgate.netscilit.com

Furthermore, α-dioxygenase (αDOX) enzymes, found in plants, perform α-oxidation on fatty acids to yield aldehydes that are one carbon shorter. mines.edu The enzymatic oxidation of 2-nitropropane itself has been demonstrated using horseradish peroxidase, which proceeds through a radical mechanism to ultimately yield acetone (B3395972) and nitrite (B80452). researchgate.netresearchgate.net This reaction also showed that 2-nitropropanol could be oxidized, albeit at a significantly lower rate. researchgate.netresearchgate.net

Table 1: Examples of Relevant Enzymatic Transformations

Enzyme ClassExample EnzymeTypical ReactionRelevance to this compound Synthesis
Nitroalkane Dioxygenase 2-Nitropropane DioxygenaseOxidative denitrification of nitroalkanes to carbonyls. core.ac.ukacademie-sciences.frDemonstrates direct enzymatic conversion of a nitro-bearing carbon to a carbonyl.
Alcohol Dehydrogenase (ADH) Commercial ADHsReversible oxidation of alcohols to aldehydes/ketones. frontiersin.orgCan be used for the direct oxidation of 2-nitro-1-propanol. researchgate.netmdpi.com
Peroxidase Horseradish PeroxidaseOxidation of 2-nitropropane and 2-nitropropanol. researchgate.netresearchgate.netConfirms enzymatic activity on the target substrate class.
Dioxygenase Aromatic Dioxygenase (ADO)Alkene cleavage to form aldehydes. researchgate.netUsed in multi-step cascades to generate aldehyde precursors.
Catalytic Oxidation Methods

Beyond enzymatic routes, traditional chemical catalysis provides robust methods for the oxidation of alcohols. The catalytic oxidation of 2-propanol, a structural analog of 2-nitro-1-propanol lacking the nitro group, has been studied on various catalysts, including platinum oxides. acs.org These studies show that metal surfaces can effectively catalyze the conversion of secondary alcohols to ketones, and by extension, primary alcohols to aldehydes.

More specifically, the metal-catalyzed oxidation of nitroalkanes has been investigated. For instance, the oxidation of 2-nitropropane to acetone can be achieved using metallic copper as a catalyst in various solvents. academie-sciences.fr This demonstrates that transition metals can facilitate the oxidation of a carbon atom bearing a nitro group. The proposed mechanism involves the formation of a nitronate species, which is then oxidized. Such catalytic systems are applicable to the oxidation of α-nitroalcohols like 2-nitro-1-propanol to form this compound.

Modified Nef Reaction Strategies from Nitroalkanes

The Nef reaction is a classical method in organic chemistry for converting a primary or secondary nitroalkane into an aldehyde or ketone, respectively. wikipedia.org The traditional reaction involves the acid hydrolysis of a nitronate salt, formed by deprotonating the nitroalkane at the α-carbon. wikipedia.orgslideshare.net However, the use of strong acids can be harsh and incompatible with sensitive functional groups. wikipedia.org

Consequently, numerous "modified" Nef reaction protocols have been developed that employ alternative reagents, such as oxidizing or reducing agents, to achieve the same transformation under milder conditions. slideshare.netalfa-chemistry.com

Oxidative Methods: Strong oxidizing agents like ozone, potassium permanganate (B83412) (KMnO₄), or Oxone can cleave the nitronate double bond to generate the carbonyl compound. wikipedia.orgscribd.com For example, a system of 30% hydrogen peroxide with potassium carbonate (H₂O₂/K₂CO₃) can be used for oxidative Nef reactions. alfa-chemistry.comscribd.com

Reductive Methods: Lewis acids such as tin(IV) chloride (SnCl₄) or titanium(III) chloride (TiCl₃) can facilitate the hydrolysis to a carbonyl. wikipedia.orgscribd.com The TiCl₃ method is particularly useful as it is mild and effective. alfa-chemistry.com

To synthesize this compound via a Nef-type reaction, a suitable precursor like 1,2-dinitropropane (B15397753) would be required. A selective Nef reaction on the primary nitro group would then yield the target α-nitroaldehyde. The application of these modern, milder Nef conditions would be crucial to favor the desired transformation and avoid side reactions.

Table 2: Selected Reagents for Modified Nef Reactions

Reaction TypeReagent SystemConditionsReference
Oxidative Oxone wikipedia.orgscribd.com
Oxidative KMnO₄/MgSO₄ scribd.com
Oxidative H₂O₂ / K₂CO₃ alfa-chemistry.comscribd.com
Reductive (Lewis Acid) TiCl₃ / NH₄OAc alfa-chemistry.comscribd.com
Reductive (Lewis Acid) SnCl₄ wikipedia.org

Radical-Mediated Formation Pathways (e.g., Decomposition Intermediates)

The formation of this compound can also be envisioned through pathways involving radical intermediates. The oxidation of 2-nitropropane and its corresponding anion (propane-2-nitronate) has been shown to proceed via a radical mechanism. nih.gov The initial oxidation generates a secondary alkyl radical, which then engages in a peroxidative chain reaction involving peroxyl (ROO•) and nitrogen dioxide (NO₂•) radicals. nih.gov

Similarly, the enzymatic oxidation of 2-nitropropane by horseradish peroxidase involves a radical species that reduces molecular oxygen to the superoxide (B77818) radical anion (O₂⁻•). researchgate.netresearchgate.net It is proposed that this radical, or the hydroxyl radical (OH•) derived from it, reacts with more nitropropane to continue a radical chain reaction. researchgate.net While these studies focus on the decomposition of 2-nitropropane, which ultimately yields acetone, they confirm the formation of radical intermediates. nih.goviarc.fr It is plausible that this compound could exist as a transient intermediate during the controlled radical-mediated decomposition of a larger nitro-substituted alkane.

Indirect Synthetic Routes via Precursors

Indirect routes involve the synthesis of a stable precursor molecule that can be converted to the target α-nitroaldehyde in a subsequent step. A key strategy is the formation of an acetal (B89532), which serves as a protected form of the aldehyde.

A facile method for preparing α-nitroaldehyde acetals involves the reaction of (E/Z)-2-nitro-1-phenylthio-1-alkenes with alkoxides. thieme-connect.com This provides 1,1-dialkoxy-2-nitroalkanes, which are stable precursors that can be hydrolyzed under acidic conditions to release the α-nitroaldehyde. thieme-connect.com

Another fundamental indirect route is the synthesis of the requisite α-nitroalcohol precursor, 2-nitro-1-propanol, which is then used in the direct oxidation methods described in section 2.1.1. 2-Nitro-1-propanol is readily synthesized via the Henry reaction (also known as a nitro-aldol reaction), which involves the base-catalyzed condensation of nitroethane with formaldehyde (B43269). sciencemadness.orgvulcanchem.com

Knoevenagel Condensation and Subsequent Transformations

The Knoevenagel condensation is a foundational reaction in organic synthesis, involving the nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com For the synthesis of nitro compounds, this typically involves reacting a nitroalkane with an aldehyde or ketone in the presence of a weak base catalyst. wikipedia.orgsigmaaldrich.com

A relevant synthesis involves the Knoevenagel condensation between nitroethane and formaldehyde. mdma.ch This reaction, catalyzed by a base like calcium hydroxide, produces the intermediate 2-nitro-1-propanol. mdma.ch While this is a β-nitro alcohol, its subsequent oxidation would directly yield the target α-nitroaldehyde, this compound. The initial condensation product can be dehydrated to form 2-nitropropene, another versatile synthetic intermediate. mdma.chencyclopedia.pub The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent, often when one of the activating groups is a carboxylic acid, leading to condensation with concomitant decarboxylation. wikipedia.orgorganic-chemistry.org

The general applicability of the Knoevenagel reaction is broad, with various catalysts and conditions being reported, including microwave irradiation, solvent-free conditions, and the use of heterogeneous catalysts like boric acid or hydrotalcites to improve reaction efficiency and ease of product purification. sigmaaldrich.commdpi.comsciforum.net

Table 1: Example of Knoevenagel Condensation for a this compound Precursor

Reactant 1Reactant 2CatalystProductReported YieldReference
NitroethaneFormaldehydeCalcium hydroxide2-nitro-1-propanol46% mdma.ch

Henry (Nitroaldol) Reaction Derivatives and Modifications

The Henry reaction, also known as the nitroaldol reaction, is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. encyclopedia.puborganic-chemistry.org This process directly yields β-nitro alcohols, which are key intermediates that can be converted to α-nitroaldehydes or other useful compounds. tcichemicals.comresearchgate.net For instance, the β-nitro alcohol product can be oxidized to yield the corresponding α-nitro ketone or aldehyde. encyclopedia.pub

The reaction begins with the deprotonation of the acidic α-proton of the nitroalkane, forming a resonance-stabilized nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon. tcichemicals.com The versatility of the Henry reaction has led to numerous modifications to enhance its utility and selectivity. These include:

High-Pressure Conditions : Applying high pressure, sometimes in solvent-free systems, can improve chemoselectivity and regioselectivity. wikipedia.org

Heterogeneous Catalysis : The use of solid base catalysts, such as modified Mg-Al hydrotalcite, offers advantages like reusability and selective synthesis of β-nitroalkanols. scirp.org

Silyl (B83357) Nitronates : The generation of nitronate anions where an oxygen atom is protected by a silyl group can be used to control the stereochemical outcome of the reaction. When reacted with an aldehyde in the presence of a fluoride (B91410) source, these silyl nitronates can yield anti-β-nitro alcohols. encyclopedia.pubwikipedia.org

These modifications, particularly those that lead to the formation of β-nitro alcohols, provide a direct pathway to α-nitroaldehydes through a subsequent oxidation step.

Conjugate Addition to Nitroalkenes Followed by Aldehyde Generation

The conjugate addition of nucleophiles to nitroalkenes (Michael addition) is a powerful strategy for constructing highly functionalized molecules. researchgate.net In the context of synthesizing nitroaldehydes, this often involves the addition of an aldehyde, or its enamine equivalent, to a nitroalkene. This specific transformation is a cornerstone of modern organocatalysis and typically yields γ-nitroaldehydes. nih.govmdpi.com For example, the addition of propanal to nitroethylene, catalyzed by a chiral pyrrolidine (B122466) derivative, produces γ-nitroaldehydes that are valuable precursors for γ-amino acids. nih.gov

While this common approach leads to γ-nitroaldehydes, alternative strategies targeting the α-position have been developed. A notable method is the oxidative coupling of an enamine intermediate with a silyl nitronate. nih.gov This process, a form of α-nitroalkylation of aldehydes, directly forms the α-nitroaldehyde skeleton. The reaction is catalyzed by an amine and an oxidant, proceeding through a proposed singly occupied molecular orbital (SOMO) catalysis pathway. nih.gov This methodology allows for the enantioselective synthesis of a diverse range of β-substituted α-nitroaldehydes. nih.gov

Cascade reactions that begin with a conjugate addition are also prominent. For example, a three-component coupling of an aldehyde, an enal, and a nitroalkene can generate complex cyclohexene (B86901) carbaldehydes with control over multiple stereocenters. rsc.org Such sequences demonstrate the synthetic power of using a conjugate addition as the entry point for more elaborate molecular architectures. rsc.org

Enantioselective and Diastereoselective Synthetic Approaches

Controlling the stereochemistry during the synthesis of α-nitroaldehydes is crucial, as the resulting enantiomerically enriched compounds are valuable building blocks for pharmaceuticals and natural products. nih.govfrontiersin.org Both enantioselective (controlling the formation of one of two enantiomers) and diastereoselective (controlling the formation of one of multiple diastereomers) methods have been extensively developed.

Chiral Catalysis in α-Nitroaldehyde Synthesis

Chiral catalysis is the most prevalent strategy for achieving asymmetry in the synthesis of nitroaldehydes and related compounds. This can be broadly divided into organocatalysis, metal catalysis, and biocatalysis.

Organocatalysis : Small chiral organic molecules are used to catalyze reactions with high stereocontrol. Chiral amines, particularly those based on proline and its derivatives, are highly effective. mdpi.com These catalysts form chiral enamines with aldehyde substrates, which then react enantioselectively with electrophiles like nitroalkenes. researchgate.netethz.ch Bifunctional organocatalysts, such as chiral thioureas derived from amino acids, can activate both the nucleophile and the electrophile through hydrogen bonding, leading to high yields and excellent enantioselectivities in Michael additions. bohrium.com

Metal Catalysis : Chiral complexes of various metals, including copper, cobalt, zinc, and chromium, are frequently employed to catalyze asymmetric Henry reactions. wikipedia.orgacs.org The metal center coordinates to both the nitronate and the carbonyl oxygen, holding them in a rigid chiral environment that dictates the stereochemical outcome. wikipedia.org For example, chiral N,N'-dioxide-copper(I) complexes have been shown to be highly effective for the asymmetric Henry reaction of various aldehydes, affording products with up to 98% enantiomeric excess (ee). acs.org

Biocatalysis : Enzymes offer an environmentally friendly and highly selective alternative. The enzyme 4-oxalocrotonate tautomerase (4-OT), particularly its F50A mutant, can catalyze the asymmetric Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, producing γ-nitroaldehydes with outstanding enantiopurity (up to >99:1 er). acs.org This reaction proceeds through an enzyme-bound iminium ion intermediate, mimicking the mechanism of aminocatalysis. acs.org

Table 2: Comparison of Chiral Catalytic Systems in Nitroaldehyde Synthesis

Reaction TypeCatalyst TypeExample CatalystProduct TypeKey FindingsReference
Conjugate AdditionOrganocatalystChiral Pyrrolidine + Acidic Co-catalystγ-NitroaldehydeLow catalyst loading (2 mol%), high yield (96%), and >95% ee. nih.gov
Henry ReactionMetal CatalystChiral N,N'-Dioxide-Cu(I) Complexβ-Nitro AlcoholGood yields and high enantioselectivity (up to 98% ee) for aromatic aldehydes. acs.org
Conjugate AdditionBiocatalyst4-Oxalocrotonate Tautomerase (F50A mutant)γ-NitroaldehydeHigh yields (61-96%) and excellent enantiopurity (up to >99:1 e.r.). acs.org
α-NitroalkylationOrganocatalystChiral Amine + Oxidantα-NitroaldehydeDirect synthesis of α-nitroaldehydes with high enantioselectivity (e.g., 91% ee). nih.gov

Asymmetric Induction in Related Nitro-Compound Transformations

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another due to the influence of a chiral feature already present in the substrate, reagent, or environment.

A striking example of diastereocontrol is seen in the oxidative α-nitroalkylation of aldehydes. nih.gov In this system, the choice of a silyl protecting group on the nitronate reagent dictates the stereochemical outcome. The use of a triisopropylsilyl (TIPS) nitronate selectively produces the anti-α,β-nitroaldehyde, while switching to a tert-butyldimethylsilyl (TBS) nitronate under slightly different conditions furnishes the syn-isomer. nih.gov This switch is attributed to a change in the reaction pathway, demonstrating remarkable control over diastereoselectivity. nih.gov

Substrate-based stereocontrol is another powerful approach. Chiral nitroalkenes derived from natural L-amino acids can undergo conjugate addition with various nucleophiles, leading to chiral 1,3-nitroamines with a high degree of diastereoselectivity. researchgate.net Similarly, diastereoselective multicomponent cycloaddition reactions using chiral γ-aminated nitroalkenes can produce complex nitroso acetals with good control over the newly formed stereocenters. beilstein-journals.org These methods showcase how chirality embedded in a starting material can effectively guide the stereochemical course of a reaction. Furthermore, asymmetric induction has been achieved in the nickel-catalyzed alkylation of nitroalkanes with α-bromoamides, providing a route to enantioenriched β-nitroamides, which are closely related to the target nitroaldehyde structures. nih.gov

Reaction Mechanisms and Chemical Transformations of 2 Nitropropanal

Reactivity of the Nitro Group in α-Nitroaldehydes

The nitro group, being a potent electron-withdrawing entity, profoundly influences the reactivity of the adjacent carbon atom and participates in several key transformations.

Reduction Pathways to Amines and Hydroxylamines

The reduction of the nitro group in aliphatic compounds like 2-nitropropanal can lead to the formation of either 2-aminopropanal or 2-hydroxylaminopropanal, depending on the reagents and conditions employed. These transformations are crucial for the synthesis of biologically relevant molecules.

Commonly employed methods for the reduction of aliphatic nitro groups to primary amines are catalytic hydrogenation and the use of metal-based reducing agents. commonorganicchemistry.com Catalytic hydrogenation is a highly effective method, with several catalysts being suitable for this transformation. frontiersin.org

Catalyst/ReagentProduct(s)Notes
H₂ with Palladium on Carbon (Pd/C) AmineA widely used and often preferred method for reducing both aliphatic and aromatic nitro groups. commonorganicchemistry.com
H₂ with Raney Nickel AmineAn effective alternative to Pd/C, particularly useful when avoiding dehalogenation is necessary. commonorganicchemistry.comfrontiersin.org
Lithium Aluminium Hydride (LiAlH₄) AmineA powerful reducing agent capable of converting aliphatic nitro compounds to amines. commonorganicchemistry.com
Iron (Fe) or Zinc (Zn) in Acidic Media AmineThese metals provide a milder method for the reduction of nitro groups to amines. commonorganicchemistry.com
Sodium Dithionite (Na₂S₂O₄) Hydroxylamine (B1172632), AmineCan reduce tertiary aliphatic nitro compounds to hydroxylamines, which may be further reduced to amines upon prolonged reaction. researchgate.net
Bovine Rumen Fluid AmineBiotransformation using microorganisms has been shown to effectively reduce nitroalkanes to the corresponding amines. scirp.org

The reduction proceeds in stages, typically forming nitroso and hydroxylamine intermediates. oup.com While the nitroso intermediate is often transient, the hydroxylamine can sometimes be isolated as the final product, particularly with milder reducing agents or under controlled conditions. researchgate.netoup.com

Elimination Reactions to form Nitroalkenes

α-Nitroaldehydes can undergo elimination reactions to yield corresponding nitroalkenes. In the case of this compound, this would result in the formation of 2-nitropropene. This transformation typically proceeds via the dehydration of the corresponding nitro alcohol, 2-nitro-1-propanol (B1209518), which is the precursor to this compound. ontosight.aierowid.org

The direct dehydration of the nitro alcohol can be challenging. A more common and efficient strategy involves converting the hydroxyl group into a better leaving group, such as an acetate (B1210297) or benzoate (B1203000) ester. Subsequent heating, often in the presence of a base, facilitates the elimination reaction. erowid.orgsci-rad.com Phthalic anhydride (B1165640) is also an effective reagent for the direct dehydration of 2-nitro-1-propanol upon heating. sci-rad.comorgsyn.org

The mechanism for base-catalyzed elimination in such systems is often described as an E1cB (Elimination, Unimolecular, conjugate Base) process. libretexts.org This involves the initial deprotonation of the acidic α-carbon (adjacent to the nitro group) to form a nitronate anion, followed by the departure of the leaving group from the β-carbon to form the double bond. libretexts.orgopenstax.org

MethodReagent(s)IntermediateProduct
Esterification-Pyrolysis 1. Acetic Anhydride or Benzoyl Chloride2. Heat with Base (e.g., Na₂CO₃)2-Nitropropyl acetate or benzoate2-Nitropropene
Direct Dehydration Phthalic Anhydride, Heat-2-Nitropropene

Tautomerism and Nitronic Acid Formation in Acidic and Basic Media

Primary and secondary nitroalkanes, including this compound, exhibit tautomerism, existing in a dynamic equilibrium between the nitro form and the aci-nitro form, also known as nitronic acid. spcmc.ac.indoubtnut.comnumberanalytics.com This process involves the migration of a proton from the α-carbon to one of the oxygen atoms of the nitro group. quora.com

R₂CH−N⁺(=O)O⁻ ⇌ R₂C=N⁺(O⁻)OH (nitro form) ⇌ (aci-nitro form / nitronic acid)

The nitro form is generally the more thermodynamically stable tautomer. spcmc.ac.in However, the hydrogen on the α-carbon is acidic due to the strong electron-withdrawing effect of the nitro group. In the presence of a base, this proton is removed to form a resonance-stabilized nitronate anion. spcmc.ac.inwikipedia.org

In acidic media, protonation of the nitronate anion initially yields the nitronic acid. spcmc.ac.in This aci-form is a stronger acid than the corresponding nitroalkane but is less stable and will slowly tautomerize back to the more stable nitro form. spcmc.ac.inquora.com The equilibrium and its kinetics can be influenced by pH and have been studied extensively for analogous compounds like 2-nitropropane (B154153), for which the pKa of the nitro-nitronate equilibrium was determined to be 7.63. nih.gov This catalytic process can also be influenced by enzymes, such as those found in liver cytosol. nih.gov

Reactivity of the Aldehyde Moiety

The aldehyde group in this compound is a key site for reactivity, primarily involving attacks by nucleophiles on the electrophilic carbonyl carbon.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of an aldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond. chemistrysteps.commasterorganicchemistry.com This electrophilicity is further enhanced in this compound by the presence of the electron-withdrawing nitro group on the adjacent α-carbon. This makes the aldehyde group particularly susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com

The general mechanism involves the nucleophile attacking the carbonyl carbon, which leads to the breaking of the C=O π-bond and the formation of a tetrahedral alkoxide intermediate. chemistryguru.com.sglibretexts.org Subsequent protonation of the alkoxide yields the final addition product. libretexts.org

Reaction TypeNucleophileProduct Type
Cyanohydrin Formation Cyanide ion (CN⁻)Hydroxynitrile
Hydrate Formation Water (H₂O)Geminal diol (hydrate)
Hemiacetal Formation Alcohol (ROH)Hemiacetal
Organometallic Addition Grignard Reagents (RMgX)Secondary alcohol

While the aldehyde group acts as an electrophile, the nitronate anion (formed under basic conditions as described in 3.1.3) can itself act as a potent carbon nucleophile. Its reaction with other aldehydes or ketones is known as the Henry Reaction or nitro-aldol reaction, a fundamental carbon-carbon bond-forming transformation. wikipedia.org

Acetalization and Derivative Formation (e.g., Dimethyl Acetal)

The aldehyde group of this compound can be protected by converting it into an acetal (B89532). This reaction is reversible and is typically carried out under acidic conditions. The formation of the dimethyl acetal, for example, serves to protect the aldehyde from nucleophiles or reducing agents while transformations are carried out on the nitro group.

The synthesis of 3-nitropropanal (B1599391) dimethyl acetal, a close structural analog, is well-documented and the principles apply directly to this compound. orgsyn.orgorgsyn.org The reaction involves treating the nitroaldehyde with an orthoformate, such as trimethyl orthoformate, in an alcohol solvent like methanol, with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). orgsyn.orgorgsyn.org

CH₃CH(NO₂)CHO + 2 CH₃OH ⇌ CH₃CH(NO₂)CH(OCH₃)₂ + H₂O (this compound) ⇌ (this compound dimethyl acetal)

This reaction is an equilibrium process. To drive it to completion, water is typically removed as it is formed. Using an orthoformate as the alcohol source is advantageous as it also acts as a dehydrating agent. The formation of other acetals, such as the diethyl acetal using triethyl orthoformate and ethanol, proceeds via the same mechanism. orgsyn.org

Oxidation to Carboxylic Acids

The oxidation of nitroalkanes can proceed through various mechanisms, often influenced by the reaction conditions and the specific oxidizing agents employed. While the direct oxidation of this compound to 2-nitropropanoic acid is a feasible transformation, the literature more broadly covers the oxidation of the parent compound, 2-nitropropane. These studies provide insight into the potential pathways for the oxidation of this compound.

Enzymatic oxidation of 2-nitropropane has been a subject of significant research. Enzymes like 2-nitropropane dioxygenase, found in organisms such as the yeast Hansenula mrakii and the fungus Neurospora crassa, catalyze the oxidation of nitroalkanes to their corresponding carbonyl compounds. asm.orgtandfonline.com For instance, 2-nitropropane is converted to acetone (B3395972). asm.orgtandfonline.com The reaction mechanism is proposed to involve the formation of a 2-nitropropane radical and a superoxide (B77818) anion radical. asm.org The anionic form of the nitroalkane is typically the preferred substrate for these enzymes. asm.orgtandfonline.com

Horseradish peroxidase is another enzyme capable of oxidizing 2-nitropropane. researchgate.net This reaction is thought to involve hydrogen peroxide and superoxide as key intermediates. researchgate.net The presence of H₂O₂ appears to be crucial for initiating the oxidation process. researchgate.net

In non-enzymatic systems, the oxidation of 2-nitropropane can be initiated by superoxide radicals, leading to a free-radical chain reaction. researchgate.net The metabolism of 2-nitropropane in mouse microsomes also involves an oxidative denitrification process, converting it to acetone. iarc.fr

The oxidation of 3-nitropropanol (B1196422), a related compound, to 3-nitropropionic acid has been demonstrated using horse liver alcohol dehydrogenase. nih.gov This suggests that the aldehyde group in this compound could be similarly oxidized to a carboxylic acid under appropriate enzymatic or chemical conditions. The intermediate in this reaction, 3-nitropropanal, was found to be unstable at neutral pH, decomposing to acrolein and nitrite (B80452). nih.gov

Table 1: Examples of Nitroalkane Oxidation

Starting Material Oxidizing Agent/Catalyst Product(s) Reference(s)
2-Nitropropane 2-Nitropropane Dioxygenase Acetone, Nitrite asm.orgtandfonline.com
2-Nitropropane Horseradish Peroxidase/H₂O₂ Acetone, Nitrite researchgate.net

Intermolecular and Intramolecular Reaction Pathways

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org Nitroalkanes, including this compound, can act as precursors to nucleophiles (Michael donors) in this reaction. researchgate.net The acidity of the α-proton to the nitro group allows for the formation of a nitronate anion in the presence of a base. This stabilized carbanion can then attack a Michael acceptor. researchgate.net

While direct examples using this compound are not extensively detailed, the reactivity of nitroalkanes in Michael additions is well-established. For instance, 2-nitropropane can add to chalcone (B49325) in the presence of a catalyst. researchgate.net The general mechanism involves the deprotonation of the nitroalkane to form the enolate, which then undergoes conjugate addition to the electrophilic alkene, followed by protonation. masterorganicchemistry.com

Conversely, derivatives of this compound can act as Michael acceptors. For example, nitroalkenes, which can be synthesized from nitro-Mannich products, are excellent electrophiles in Michael additions. core.ac.ukrsc.orgrsc.org A variety of nucleophiles, including enolates, amines, and thiols, can add to these activated alkenes. masterorganicchemistry.com

Table 2: Michael Reaction Participants

Role Compound Type Example Reference(s)
Michael Donor (precursor) Nitroalkane 2-Nitropropane researchgate.netresearchgate.net
Michael Acceptor α,β-Unsaturated Nitro Compound Nitroalkenes rsc.orgrsc.org
Nucleophile Enolate, Amine, Thiol, etc. Diethyl acetamidomalonate researchgate.net

This compound and its derivatives are valuable precursors for the synthesis of a wide range of heterocyclic compounds. The nitro group can be strategically transformed or can participate directly in cyclization cascades.

Nitroalkenes, which can be derived from nitro-aldol or nitro-Mannich reactions involving precursors like this compound, are key intermediates in the synthesis of six-membered heterocycles such as piperidines, tetrahydropyrans, and piperazines. rsc.org These reactions often proceed through a Michael addition followed by an intramolecular cyclization. rsc.orgresearchgate.net

For example, the reaction of nitroalkenes with various nucleophiles can lead to the formation of five- and six-membered rings. rsc.orgresearchgate.net Reductive cyclization of compounds like 2-nitrochalcones, which can be conceptually related to derivatives of this compound, can yield quinolines. clockss.org The mechanism is thought to involve the reduction of the nitro group to a nitroso intermediate, which then undergoes intramolecular cyclization. clockss.org

Furthermore, 2-nitropropanol derivatives have been used in cyclization reactions to form compounds like 2-oxo-tetrahydro-1,3-oxazines. pw.edu.pl Intramolecular cyclization of nitroenamines, which can be formed from nitro-containing precursors, can lead to the formation of indoles. colab.ws

The nitro-Mannich reaction, also known as the aza-Henry reaction, is a powerful tool for carbon-carbon bond formation, involving the addition of a nitroalkane to an imine. nih.govwikipedia.org This reaction produces β-nitroamines, which are versatile synthetic intermediates. nih.govwikipedia.org this compound, or more commonly its parent compound 2-nitropropane, can serve as the nucleophilic component in this reaction after deprotonation to the nitronate.

The reaction typically involves the in situ formation of an imine from an aldehyde and an amine, which then reacts with the nitronate. nih.gov For example, the reaction of 2-nitropropane with formaldehyde (B43269) and primary amines can lead to the formation of dinitroamines. core.ac.uk The development of catalytic, enantioselective nitro-Mannich reactions has significantly expanded the utility of this transformation. nih.gov

These reactions are fundamental in organic synthesis, providing access to complex molecules with vicinal amino and nitro functionalities. nih.gov The resulting β-nitroamines can be further transformed into valuable products like 1,2-diamines and α-amino carbonyl compounds. nih.govwikipedia.org The formation of carbon-carbon bonds through reactions like the Mannich, aldol, and Michael reactions are central to synthetic organic chemistry. alevelchemistry.co.ukrsc.org

Table 3: Compound Names Mentioned

Compound Name
This compound
2-Nitropropanoic acid
2-Nitropropane
3-Nitro-2-pentanol
3-Nitropropionic acid
Acetone
Acrolein
Aniline
Chalcone
Diethyl acetamidomalonate
Formaldehyde
Guaiacol
Hydrogen peroxide
Nitrite
Nitroethane
1-Nitropropane
3-Nitropropanol
2-nitroethanol
2-nitro-1-propanol
3-nitro-2-butanol
2-oxo-tetrahydro-1,3-oxazine
Quinolines
Piperidines
Tetrahydropyrans
Piperazines
Indoles
β-nitroamines
1,2-diamines

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation of 2 Nitropropanal and Its Derivatives

Spectroscopic Methods for Structural Assignment

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By examining the interaction of electromagnetic radiation with 2-nitropropanal, a wealth of information regarding its functional groups, connectivity, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are fundamental for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehydic proton, the methine proton at the α-carbon, and the methyl protons. The aldehydic proton (CHO) is highly deshielded and typically appears in the 9-10 ppm region of the spectrum. libretexts.orgoregonstate.edumnstate.edu The proton on the carbon bearing the nitro group (CH-NO₂) would likely resonate in the range of 4.5-6.0 ppm, influenced by the electron-withdrawing nature of both the nitro and carbonyl groups. The methyl protons (CH₃) would appear further upfield, likely in the 1.5-2.5 ppm range. ucl.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, with a characteristic chemical shift in the 190-200 ppm range. libretexts.orglibretexts.orgoregonstate.edu The carbon atom attached to the nitro group (C-NO₂) is also expected to be significantly downfield, typically in the 70-90 ppm region. The methyl carbon (CH₃) would be the most shielded, appearing at a much lower chemical shift, generally between 10-30 ppm.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would show correlations between the aldehydic proton and the α-proton, as well as between the α-proton and the methyl protons, confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, solidifying the assignments made from the 1D spectra.

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm)
Aldehydic H9.5 - 10.5 ucl.ac.ukCarbonyl C190 - 200 libretexts.orglibretexts.orgoregonstate.edu
α-H (CHNO₂)4.5 - 6.0α-C (CHNO₂)70 - 90
Methyl H (CH₃)1.8 - 2.7 ucl.ac.ukMethyl C (CH₃)10 - 30

This table presents predicted NMR chemical shifts for this compound based on typical values for similar functional groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by strong absorptions corresponding to the carbonyl (C=O) and nitro (NO₂) groups. The C=O stretch of the aldehyde is expected to appear as a strong, sharp band in the region of 1720-1740 cm⁻¹. tutorchase.com Aldehydes also typically show a pair of characteristic C-H stretching vibrations around 2700-2800 cm⁻¹. tutorchase.com The nitro group will exhibit two distinct stretching vibrations: a strong asymmetric stretch between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. Other absorptions corresponding to C-H and C-C bond vibrations will also be present in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researching.cnresearchgate.netroyalsocietypublishing.orgroyalsocietypublishing.orgmetrohm.com While the C=O stretch will also be visible in the Raman spectrum, the symmetric stretch of the nitro group is often more intense in Raman than in IR. The C-C backbone of the molecule will also give rise to characteristic Raman signals.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
AldehydeC=O Stretch1720 - 1740 (Strong) tutorchase.com1720 - 1740
C-H Stretch2700 - 2800 (Two bands) tutorchase.com2700 - 2800
NitroAsymmetric NO₂ Stretch1500 - 1570 (Strong)1500 - 1570
Symmetric NO₂ Stretch1300 - 1370 (Medium)1300 - 1370 (Strong)
AlkylC-H Bending/Stretching1350 - 1470 / 2850 - 30001350 - 1470 / 2850 - 3000

This table outlines the expected vibrational frequencies for the key functional groups in this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern is also highly informative. Common fragmentation pathways for aldehydes include α-cleavage, leading to the loss of a hydrogen atom (M-1) or the formyl group (M-29). jove.comlibretexts.orgslideshare.netwhitman.edu For nitroalkanes, the loss of the nitro group (NO₂) is a characteristic fragmentation. Therefore, the mass spectrum of this compound would be expected to show significant peaks corresponding to the loss of H, CHO, and NO₂ from the parent molecule.

Ion m/z Origin
[C₃H₅NO₂]⁺87Molecular Ion (M⁺)
[C₃H₄NO₂]⁺86M - H
[C₂H₅NO₂]⁺75M - CHO
[C₃H₅O]⁺57M - NO₂

This table shows the predicted major fragments in the mass spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions due to n→π* and π→π* transitions. uobabylon.edu.iqmsu.edu The carbonyl group of the aldehyde will exhibit a weak n→π* transition at a longer wavelength, typically around 270-300 nm, and a more intense π→π* transition at a shorter wavelength. The nitro group also has a characteristic weak n→π* transition around 270-280 nm and a stronger π→π* transition below 200 nm. The overlap of these absorptions will result in a characteristic UV-Vis spectrum for this compound. The presence of conjugation can shift these absorptions to longer wavelengths. davuniversity.orgresearchgate.netyoutube.com

Transition Chromophore Expected λmax (nm)
n→πCarbonyl (C=O)270 - 300 (weak)
π→πCarbonyl (C=O)~180-200 (strong)
n→πNitro (NO₂)~270-280 (weak)
π→πNitro (NO₂)<200 (strong)

This table summarizes the expected electronic transitions for this compound in UV-Vis spectroscopy.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the analysis of this compound.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. nih.govaocs.orgresearchgate.net A variety of capillary columns can be used for separation, with non-polar or mid-polar stationary phases being common choices. Detection can be achieved using a flame ionization detector (FID) or, for more definitive identification, a mass spectrometer (GC-MS). nih.gov Derivatization with reagents like cysteamine (B1669678) can be employed to create more stable derivatives for analysis. ajevonline.org

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool, particularly for less volatile derivatives or when thermal degradation is a concern. researchgate.netacs.orgjst.go.jptandfonline.comnih.gov Reversed-phase HPLC with a C18 column is a common approach for separating aldehydes. researchgate.net Detection is often performed using a UV detector, taking advantage of the chromophores present in the molecule. researchgate.net Derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to enhance detection and quantification. researchgate.net

Technique Typical Column Common Detector
GC Capillary (e.g., DB-5, DB-WAX)FID, MS
HPLC Reversed-phase (e.g., C18)UV, Diode Array

This table provides an overview of common chromatographic conditions for the analysis of this compound.

Coupled Techniques (GC-MS, LC-MS) for Mixture Analysis

The analysis of complex mixtures containing this compound and its related compounds is significantly enhanced by coupling chromatographic separation with mass spectrometric detection. drawellanalytical.comwikipedia.org Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful synergistic techniques that provide both separation of components and their structural identification. drawellanalytical.comwikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone for the analysis of volatile and semi-volatile nitro compounds like this compound. drawellanalytical.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase, after which the mass spectrometer fragments the individual components and detects the resulting ions, providing a unique mass spectrum that acts as a molecular fingerprint. drawellanalytical.com

In the context of nitroalkanes, including isomers of nitropropane, GC-MS has been instrumental. For instance, methods have been developed for the selective detection of 2-nitropropane (B154153) in complex matrices like mainstream cigarette smoke. nih.gov These methods often employ techniques like isotope dilution and tandem mass spectrometry (MS/MS) to improve sensitivity and selectivity, allowing for quantification in the nanogram range. nih.gov Heart-cutting multidimensional GC-MS (GC-GC-MS) has also been utilized to remove impurities and enhance the detection of nitroalkanes in complex samples. nih.govnih.gov However, challenges can arise, such as the potential for 2-nitropropane to convert to acetone (B3395972) on certain adsorbent materials used in sample collection. osha.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile or thermally labile derivatives of this compound, LC-MS is the technique of choice. wikipedia.org LC separates compounds in a liquid mobile phase, making it suitable for a broader range of molecules, including polar and non-volatile substances. wikipedia.org The coupling of LC with MS allows for the sensitive detection and identification of these separated compounds. wikipedia.org

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is highly effective for the analysis of pharmacologically active chiral compounds and their metabolites in environmental and biological samples. chromatographyonline.com The high selectivity and sensitivity of this technique enable the quantification of analytes at very low concentrations. chromatographyonline.com For example, HPLC-ESI-MS/MS (high-performance liquid chromatography–electrospray ionization–tandem quadrupole mass spectrometry) is a highly sensitive method for identifying and quantifying 3-nitropropanoic acid (a related nitro compound) in plant species. mdpi.com The versatility of LC-MS makes it an indispensable tool for studying the presence and fate of nitro compounds in various complex mixtures. wikipedia.org

Table 1: Comparison of GC-MS and LC-MS for Nitroalkane Analysis

ParameterGC-MSLC-MS
AnalytesVolatile and semi-volatile compounds (e.g., 2-nitropropane) drawellanalytical.comPolar, non-volatile, and thermally labile compounds wikipedia.org
Sample PreparationOften involves extraction and sometimes derivatization nih.govTypically involves dissolution in a suitable mobile phase chromatographyonline.com
Separation PrinciplePartitioning between a gaseous mobile phase and a liquid or solid stationary phase based on boiling point and polarity drawellanalytical.comPartitioning between a liquid mobile phase and a solid stationary phase based on polarity and other interactions wikipedia.org
DetectionMass spectrometry provides structural information and quantification drawellanalytical.comMass spectrometry provides structural information and quantification wikipedia.org
StrengthsExcellent separation for volatile compounds, high sensitivity nih.govApplicable to a wide range of compounds, including non-volatile and polar molecules wikipedia.org
ChallengesPotential for analyte degradation at high temperatures, not suitable for non-volatile compounds osha.govMobile phase composition must be compatible with MS ionization chromatographyonline.com

In Situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates

Understanding the transient species and the temporal evolution of reactions involving this compound is crucial for elucidating reaction mechanisms. In situ spectroscopic techniques allow for the real-time monitoring of these processes without disturbing the reaction system.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for real-time monitoring of chemical reactions. libretexts.org By acquiring NMR spectra at different time points during a reaction, it is possible to track the disappearance of reactants, the formation of products, and the appearance and decay of intermediates. libretexts.orgresearchgate.net

In the context of reactions involving nitro compounds, in situ ¹H NMR has been used to monitor the progress of reactions such as the Henry reaction, providing insights into diastereoselectivity and reaction mechanisms. acs.org For instance, real-time ¹H NMR monitoring of a Henry/ketalization cascade revealed that low diastereocontrol in the initial Henry reaction step led to a low diastereoenrichment of the final product under homogenous conditions. acs.org Similarly, ¹¹B NMR has been employed to track the changes in boron species during the reduction of aromatic nitro compounds. doi.org The ability to observe the evolution of specific nuclei within a reacting system provides invaluable mechanistic data. libretexts.org

Table 2: Application of Real-Time NMR in Reaction Monitoring

Reaction TypeNMR NucleusInformation GainedReference
Henry/ketalization cascade¹HMonitored reaction progress and diastereoselectivity. acs.org acs.org
Reduction of aromatic nitro compounds¹¹BTracked the conversion of boron-containing reagents. doi.org doi.org
Reaction of sodium sulfide (B99878) with sodium nitroprusside¹⁴NDetected the time-dependent formation of N₂O. researchgate.net researchgate.net

Time-resolved infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy are essential techniques for studying the kinetics and intermediates of fast chemical reactions, often on timescales ranging from nanoseconds to milliseconds. esrf.frnumberanalytics.com

Time-Resolved IR Spectroscopy

Time-resolved IR (TRIR) spectroscopy provides structural information about transient species by monitoring changes in vibrational frequencies over time. unipr.it This technique is particularly useful for identifying short-lived intermediates in photoinduced reactions. unipr.it A common approach is the pump-probe technique, where a laser pulse (pump) initiates the reaction, and a subsequent IR pulse (probe) records the spectrum at a specific delay. numberanalytics.com By varying this delay, the evolution of the vibrational spectrum can be mapped out, revealing the kinetics of the reaction. numberanalytics.com Step-scan FT-IR spectroscopy is a method that allows for the acquisition of time-resolved spectra on the nanosecond timescale. escholarship.org

For example, TRIR has been used to characterize the charge-transfer excited state in organic electron-donor-acceptor compounds, providing structural details not accessible through UV-Vis spectroscopy alone. psu.edu

Time-Resolved UV-Vis Spectroscopy

Time-resolved UV-Vis spectroscopy monitors changes in the electronic absorption spectrum of a sample following initiation of a reaction, typically by a laser pulse (flash photolysis). fu-berlin.de This method is well-suited for detecting and characterizing reaction intermediates that possess distinct electronic transitions. esrf.fr The combination of time-resolved X-ray absorption spectroscopy (XAS) and UV-Vis spectroscopy has proven to be a complementary approach for studying fast bimolecular reactions, allowing for the determination of kinetic constants and the identification of interchanging reaction intermediates. esrf.fr

In studies of o-nitrobenzyl compounds, time-resolved UV-Vis spectroscopy has been employed to investigate the photoinduced conversion of the aci-nitro intermediate to the nitroso form. nih.gov These experiments can track the rise and decay of transient absorptions, providing rate constants for the various steps in the photochemical reaction mechanism. nih.gov

Theoretical and Computational Chemistry Studies of 2 Nitropropanal

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-nitropropanal. These computational approaches provide a detailed picture of the molecule's electronic landscape and energetic characteristics.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure and stability of molecules like this compound. nih.govrsc.orgnih.govkarazin.uascirp.org These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule. For instance, DFT calculations using functionals like B3LYP can predict molecular geometries, vibrational frequencies, and other properties with a high degree of accuracy. scirp.orgacs.org Ab initio methods, while often more computationally intensive, can provide even more precise results by making fewer approximations. nih.gov

These calculations are crucial for understanding the fundamental nature of the chemical bonds within this compound and for predicting its reactivity. The results from these studies often serve as a foundation for more complex investigations into reaction mechanisms and dynamics. karazin.ua

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. libretexts.orgnumberanalytics.comscribd.com For this compound, this involves examining the rotation around its single bonds to identify the most stable conformations. By mapping the potential energy surface, researchers can identify local and global energy minima, which correspond to stable conformers, and the transition states that connect them. numberanalytics.com

The relative stability of different conformers is influenced by factors such as steric hindrance and electronic interactions. libretexts.org Understanding the conformational landscape is essential for predicting the molecule's behavior in different environments and its likelihood of participating in specific chemical reactions. numberanalytics.com

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is instrumental in elucidating the complex reaction pathways of this compound, including its decomposition and radical-mediated reactions.

Investigation of C-N Bond Fission and HONO Elimination Mechanisms

The thermal decomposition of this compound can proceed through several pathways, with C-N bond fission and the elimination of nitrous acid (HONO) being two of the most significant. psu.eduresearchgate.net Computational studies have been employed to model these reaction mechanisms and to calculate the activation energies associated with each pathway.

For similar nitroalkanes, it has been shown that C-N bond fission is often the dominant decomposition pathway at higher temperatures, leading to the formation of a propyl radical and nitrogen dioxide (NO2). researchgate.netresearchgate.net In contrast, HONO elimination is a concerted process that can be more favorable at lower temperatures. psu.edu Theoretical calculations help to determine the transition state structures for these reactions, providing insight into the molecular rearrangements that occur during decomposition.

Decomposition PathwayCalculated Activation Energy (kcal/mol)Note
HONO Elimination~39-42For similar nitroalkanes. psu.edu
C-N Bond Fission~49For similar nitroalkanes at high temperatures. psu.edu

Modeling of Radical Species and Their Reactivity

The decomposition of this compound can generate various radical species, which are highly reactive and can participate in a cascade of subsequent reactions. researchgate.net Computational modeling is used to study the electronic structure and reactivity of these radicals. For example, the interaction of radicals with other molecules or surfaces can be simulated to understand their role in complex chemical systems, such as combustion or atmospheric chemistry. psu.edu

Computational Insights into Catalytic Cycles

Computational methods can provide valuable insights into how catalysts can influence the reactions of this compound. For instance, in the context of the Henry reaction (a nitro-aldol reaction), computational studies can model the interaction of the nitroalkane with a catalyst to understand how the catalyst facilitates the carbon-carbon bond formation. mdpi.comsci-hub.se These models can elucidate the reaction mechanism, identify key intermediates, and explain the observed stereoselectivity. mdpi.com By simulating the entire catalytic cycle, researchers can gain a deeper understanding of the catalyst's role and potentially design more efficient catalysts for specific transformations involving nitro compounds.

Spectroscopic Property Prediction and Validation

Computed NMR Chemical Shifts and Vibrational Frequencies

No published data from theoretical calculations on the ¹H or ¹³C NMR chemical shifts or the vibrational frequencies of this compound could be located.

Electronic Absorption Spectra Simulations

There are no available studies presenting simulations of the electronic absorption spectrum of this compound.

Applications of 2 Nitropropanal in Complex Organic Synthesis

Building Block for Natural Product Synthesis

While direct examples of the use of 2-nitropropanal in the total synthesis of specific natural products are not extensively detailed in the provided search results, the broader class of nitroalkanes, to which this compound belongs, are recognized as crucial intermediates in the synthesis of a wide array of important target molecules, including natural products. researchgate.netresearchgate.net The synthetic potential of nitroalkanes is significant due to their ready availability and high chemical versatility. researchgate.net For instance, related nitro compounds like 3-nitropropanal (B1599391) and 3-nitropropanol (B1196422) are highlighted as versatile building blocks for organic syntheses. researchgate.netorgsyn.orgresearchgate.net The synthesis of complex molecules often requires nitroalkanes with additional oxygen functionalities, which can be used to create varied functionalized structures. orgsyn.org The general utility of aliphatic nitro compounds as precursors in natural product synthesis is well-established. researchgate.net

Precursor for Pharmaceutical and Agrochemical Intermediates

This compound and its derivatives serve as important precursors in the synthesis of intermediates for the pharmaceutical and agrochemical industries. Nitroalkanes are strategic starting materials for a large variety of significant targets, including pharmaceuticals and biologically active molecules. researchgate.net The nitro group can be readily converted into other important functionalities, such as amines, which are crucial components of many pharmaceutical compounds. researchgate.netbloomtechz.com

For example, related nitro alcohols like 2-nitro-1-propanol (B1209518) and 2-methyl-2-nitro-1-propanol (B147314) are explicitly mentioned as intermediates in the synthesis of pharmaceuticals and agrochemicals. smolecule.comsolubilityofthings.comevitachem.com The reduction of the nitro group to an amine is a key transformation that expands the utility of these compounds in synthetic pathways. solubilityofthings.com Furthermore, compounds like 1-phenyl-2-nitropropene (B101151), which can be conceptually derived from precursors like this compound, are widely used in the production of agricultural chemicals and drugs. bloomtechz.com The versatility of the nitro group allows for subsequent reactions to form a variety of agrochemicals, including insecticides and herbicides. bloomtechz.com

Role in the Synthesis of Nitrogen-Containing Heterocycles

This compound is a valuable precursor for the synthesis of nitrogen-containing heterocycles, which are core structures in many biologically active molecules and pharmaceuticals. researchgate.netontosight.ai The reactivity of the nitro group, combined with the aldehyde functionality, allows for various cyclization strategies.

Nitroalkenes, which can be synthesized from nitroalcohols derived from this compound, are effective Michael acceptors in reactions that lead to the formation of nitrogen heterocycles like pyrrolizidinones. archive.org The utility of α-propargylated nitroalkanes, which can be derived from nitroalkanes, has been demonstrated in the downstream functionalization to biologically relevant five-membered N-heterocycles such as pyrroles and 2-pyrrolines. researchgate.net

Furthermore, the general class of nitroalkenes is used in the synthesis of various heterocyclic compounds crucial in medicinal chemistry. ontosight.ai For instance, 2-nitrophenylacetic acid, a related nitro compound, is a known precursor for many heterocycles, including lactams and hydroxamic acids through reductive cyclization processes. wikipedia.org The synthesis of nitrogen-containing aromatic heterocyclic nitro compounds is a key step in producing important intermediates for various applications. google.com

Integration into Polymerization Chemistry (as a precursor)

While direct polymerization of this compound is not a primary application, it can serve as a precursor to monomers used in polymerization reactions. The broader class of nitro compounds has found applications in polymer science. For instance, 1-phenyl-2-nitropropene can be polymerized or copolymerized to form nitro-containing plastics and resins, where the nitro group can impart properties like enhanced thermal stability. bloomtechz.com

More relevantly, this compound can be a precursor to vinyl-containing monomers. For example, 2-vinylpyridine, a monomer used in the production of specialty polymers and latex for tire-cord binders, can be synthesized through multi-step reactions involving precursors that could be derived from this compound. wikipedia.org The general principle of addition polymerization involves the joining of monomer units, which are often molecules with carbon-to-carbon double bonds. libretexts.orgkharagpurcollege.ac.in Therefore, the conversion of this compound into a molecule containing a polymerizable double bond would be the key step for its integration into polymerization chemistry.

Green Chemistry Aspects and Sustainable Synthesis of α Nitroaldehydes

Biocatalytic Approaches and Enzyme Engineering

Biocatalysis, the use of natural or engineered enzymes to catalyze chemical reactions, represents a powerful tool for green synthesis. Enzymes operate under mild conditions of temperature and pressure, often in aqueous media, and exhibit high levels of chemo-, regio-, and stereoselectivity, which are challenging to achieve with traditional chemical catalysts. frontiersin.org

Research has demonstrated the potential of enzymes for synthesizing chiral nitro compounds, which are valuable precursors to pharmaceuticals. researchgate.net For instance, the enzyme 4-oxalocrotonate tautomerase (4-OT) has been shown to promiscuously catalyze Michael-type addition reactions to produce chiral γ-nitroaldehydes. researchgate.netacs.org While not a direct synthesis of an α-nitroaldehyde, the principles are highly relevant. The catalytic mechanism involves the formation of an enamine species between an aldehyde and the enzyme's N-terminal proline residue. acs.org

Enzyme engineering, through techniques like directed evolution and rational design, has been instrumental in expanding the utility of biocatalysts. dovepress.com By modifying the amino acid sequence of an enzyme, its substrate scope, activity, and selectivity can be tailored for a specific transformation. frontiersin.orgdovepress.com A notable example is the F50A mutant of 4-OT, which was found to efficiently promote the asymmetric Michael addition of nitromethane (B149229) to various α,β-unsaturated aldehydes. acs.org This demonstrates how engineering can unlock new catalytic functions. Computational methods are increasingly used to pre-engineer enzymes in silico, reducing the experimental effort required to find beneficial mutations. frontiersin.org The development of engineered amine dehydrogenases and transaminases has also enabled the efficient synthesis of chiral amines from ketones and aldehydes, showcasing the broad applicability of enzyme engineering in creating valuable chemical building blocks. dovepress.com

Table 1: Examples of Engineered Enzymes in Nitro-Compound Synthesis and Related Reactions

Enzyme Original Function Engineered For Key Mutation(s) Application Source(s)
4-Oxalocrotonate Tautomerase (4-OT) Tautomerization Michael addition F50A Asymmetric synthesis of γ-nitroaldehydes acs.org
Phenylalanine Dehydrogenase (BbPheDH) α-keto acid reduction Ketone reduction Altered carboxylate pocket Chiral amine synthesis dovepress.com
Leucine Dehydrogenase (BsLeuDH) α-keto acid reduction Ketone reduction Altered carboxylate pocket Chiral amine synthesis dovepress.com
Monoamine Oxidase (MAO-N) Amine oxidation Expanded substrate scope Asn336Ser/Met348Lys/Ile246Met Synthesis of various chiral primary amines dovepress.com

Solvent-Free and Aqueous Medium Reactions

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which pose environmental and safety hazards. Performing reactions in aqueous media or under solvent-free conditions are highly attractive alternatives. jmaterenvironsci.com

The synthesis of nitroaldehydes can be adapted to aqueous systems. One documented procedure for preparing 3-nitropropanal (B1599391) involves the 1,4-addition of sodium nitrite (B80452) to acrolein in a mixture of water and tetrahydrofuran, demonstrating the compatibility of the reaction with aqueous environments. orgsyn.orgorgsyn.org Similarly, the synthesis of 2-nitroalkyl polysaccharide ethers has been achieved in concentrated aqueous solutions. psu.edu These approaches not only reduce reliance on hazardous organic solvents but can also simplify product work-up.

Solvent-free reactions offer significant environmental and economic benefits by eliminating solvent waste and often accelerating reaction rates. jmaterenvironsci.com Methodologies have been developed for the nitration of certain naphthoquinone derivatives under solvent-free conditions by reacting them with a mixture of oxalic acid and sodium nitrate (B79036) at elevated temperatures. mdpi.com Another green approach involves using solid catalysts, such as basic alumina (B75360) (Al2O3), to facilitate multicomponent reactions without any solvent, as demonstrated in the synthesis of 2-pyridones. jmaterenvironsci.com Such solvent-free methods are advantageous due to their simplicity, high yields, and short reaction times. jmaterenvironsci.com

Table 2: Comparison of Reaction Conditions for Nitro-Compound Synthesis

Reaction Type Solvents Catalyst / Reagent Temperature Key Advantage Source(s)
3-Nitropropanal Synthesis Water / Tetrahydrofuran Sodium nitrite, Acetic acid 0°C Use of aqueous medium orgsyn.orgorgsyn.org
Naphthoquinone Nitration Solvent-Free Oxalic acid, Sodium nitrate ~80°C Eliminates organic solvent waste mdpi.com
2-Pyridone Synthesis Solvent-Free Basic Al2O3 150°C Environmentally friendly, high yield jmaterenvironsci.com
2-Nitroalkyl Polysaccharide Ether Synthesis Concentrated Aqueous Solution Sodium hydroxide Not specified Reaction in water psu.edu

Atom Economy and Waste Minimization in 2-Nitropropanal Synthesis

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Syntheses with high atom economy are inherently less wasteful.

The synthesis of nitroalcohols, which are precursors to nitroaldehydes, can be designed to be highly atom-economical. The Henry reaction (or nitroaldol reaction), which involves the addition of a nitroalkane to an aldehyde or ketone, is a classic example of a carbon-carbon bond-forming reaction. For instance, the reaction of nitroethane with formaldehyde (B43269) to produce 2-nitro-1-propanol (B1209518) is an addition reaction where all atoms from the reactants are, in principle, incorporated into the product, leading to a theoretical atom economy of 100%. mdma.chsciencemadness.org

Conversely, some traditional synthetic routes are plagued by poor atom economy and significant waste generation. For example, certain multi-step syntheses of phenylpropanolamine from its nitro-alcohol precursor generate large quantities of hazardous waste, making disposal expensive. mdma.ch In contrast, alternative catalytic processes can be designed with almost no waste generation. mdma.ch Three-component reactions are another strategy to improve efficiency, as they can reduce the number of reaction steps and minimize waste by building complex molecules from simple starting materials in a single operation. researchgate.net Minimizing waste is not only environmentally responsible but also economically advantageous, as it reduces the costs associated with raw materials and the disposal of hazardous byproducts. mdma.ch

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.